molecular formula C14H19NO3 B1639360 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid CAS No. 832739-97-6

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid

Cat. No.: B1639360
CAS No.: 832739-97-6
M. Wt: 249.3 g/mol
InChI Key: UAHKFGGWXWIIRF-UHFFFAOYSA-N
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Description

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C14H19NO3. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications. The compound features a benzoic acid core substituted with a methoxy group and a piperidin-1-ylmethyl group, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzoic acid and piperidine.

    Formation of Intermediate: The piperidin-1-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves reacting 4-methoxybenzoic acid with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.

    Final Product Formation: The intermediate is then subjected to acidic workup to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Methoxy-3-formylbenzoic acid or 4-Methoxy-3-carboxybenzoic acid.

    Reduction: 4-Methoxy-3-(piperidin-1-ylmethyl)benzyl alcohol or 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylmethyl group can enhance binding affinity and specificity, while the methoxy group can modulate the compound’s electronic properties. These interactions can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the piperidin-1-ylmethyl group, resulting in different chemical and biological properties.

    3-(Piperidin-1-ylmethyl)benzoic acid:

    4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid: Contains a morpholine group instead of piperidine, leading to different pharmacological profiles.

Uniqueness

4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid is unique due to the combination of the methoxy and piperidin-1-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKFGGWXWIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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